molecular formula C21H20N2O5S2 B2693376 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 681481-09-4

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2693376
CAS No.: 681481-09-4
M. Wt: 444.52
InChI Key: PXBLHSTXOMTVHP-WQRHYEAKSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One significant application of derivatives related to the compound is in antimicrobial activity. Various studies have indicated that these compounds possess antimicrobial properties. For instance, Krátký, Vinšová, and Stolaříková (2017) found that 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides demonstrated activity against mycobacteria, including Mycobacterium tuberculosis. The activity of these compounds against Gram-negative and fungal pathogens was, however, marginal (Krátký, Vinšová, & Stolaříková, 2017). Trotsko and colleagues (2018) further elucidated this antimicrobial property, observing that their synthesized derivatives showed antibacterial activity generally against Gram-positive bacterial strains (Trotsko et al., 2018).

Anticancer Activity

Additionally, these derivatives have been investigated for their potential anticancer activities. Havrylyuk et al. (2010) reported that some novel 4-thiazolidinones with benzothiazole moiety displayed anticancer activity on various cancer cell lines, including leukemia and melanoma (Havrylyuk et al., 2010). Another study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their anticancer potentials, finding significant activity against certain cancer cell lines (Deep et al., 2016).

Anti-Inflammatory Activity

The compound and its derivatives have also shown promise in anti-inflammatory applications. Golota et al. (2015) explored the synthesis of 4-thiazolidinone derivatives and found that these compounds demonstrated anti-exudative activity, potentially useful as non-steroidal anti-inflammatory drugs (Golota et al., 2015). In a similar vein, Wang et al. (2012) studied the in vivo role of a related compound in protecting the liver against injury and fibrogenesis caused by CCl4 in rats (Wang et al., 2012).

Antioxidant Properties

Compounds in this category have also been evaluated for their antioxidant properties. Koppireddi et al. (2013) synthesized a series of acetamide derivatives and evaluated them for antioxidant activity, with some compounds showing significant efficacy (Koppireddi et al., 2013).

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-26-15-7-5-4-6-14(15)22-19(24)12-23-20(25)18(30-21(23)29)11-13-8-9-16(27-2)17(10-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBLHSTXOMTVHP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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